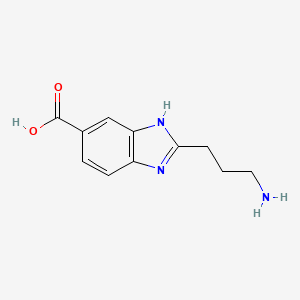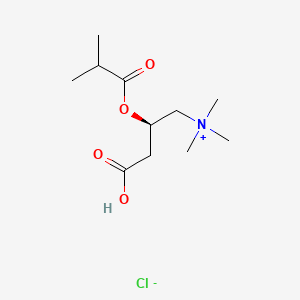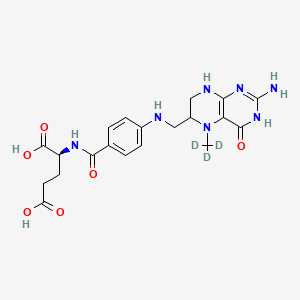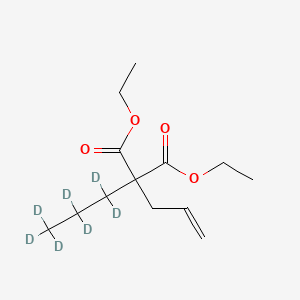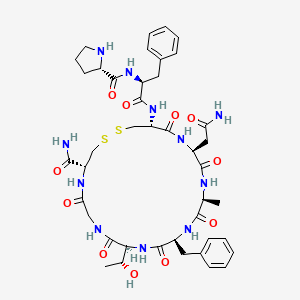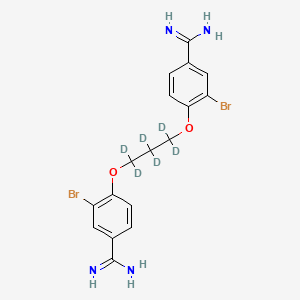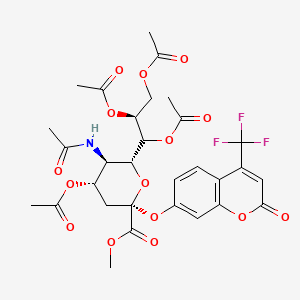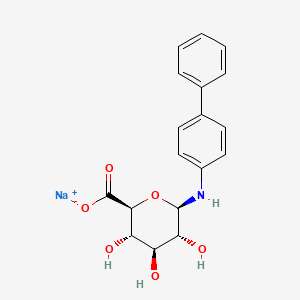
Indole-3-carboxaldehyde-13C
Vue d'ensemble
Description
Indole-3-carboxaldehyde-13C, also known as ICA-13C, is a derivative of indole-3-carboxaldehyde . It can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles . It is an active metabolite of tryptophan and a synthetic intermediate .
Synthesis Analysis
The 1H NMR analysis of synthesized compounds were performed on a BRUKER AVANCE II 500 MHz spectrometer whereas 13C NMR analysis were recorded on a 125 MHz NMR spectrometer .Molecular Structure Analysis
Derived from indole-3-carboxaldehyde, a cyclic aldehyde with the molecular formula CE(13C)H&NO, ICA-13C holds great significance in numerous biochemical and physiological processes .Chemical Reactions Analysis
Indole-3-carboxaldehyde can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .Physical And Chemical Properties Analysis
ICA-13C has a molecular weight of 146.15 g/mol . Its properties include being a colorless, volatile liquid with a pungent odor, soluble in water and alcohols .Applications De Recherche Scientifique
Restoration of Gut Mucosal Integrity
Indole-3-carboxaldehyde (3-IAld) is known to restore gut mucosal integrity and protect from liver fibrosis in murine sclerosing cholangitis. It promotes mucosal immune homeostasis in a variety of preclinical settings. The compound is able to alleviate hepatic inflammation and fibrosis by modulating the intestinal microbiota and activating the aryl hydrocarbon receptor-IL-22 axis to restore mucosal integrity .
Synthesis of Tryptophan-based Molecules
Studies utilizing Indole-3-carboxaldehyde-13C often focus on its role in the synthesis of tryptophan-based molecules. Researchers examine how this labeled aldehyde is incorporated into larger structures .
Research on Plant Growth and Development
Indole-3-carboxaldehyde-13C is instrumental in research on plant growth and development. Indole derivatives are closely related to compounds with plant hormone activity .
Enzyme Kinetics and Metabolic Studies
Indole-3-carboxaldehyde-13C finds application in a wide range of laboratory experiments and scientific research endeavors. It plays a pivotal role in enzyme kinetics and metabolic studies .
Substrate for Various Enzymes
This compound acts as a substrate for various enzymes and actively participates in diverse metabolic processes .
Synthesis of Higher Order Indoles
Indole-3-carboxaldehyde is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1- a ]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [ cd ]indoles .
Biosynthesis of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives
In Arabidopsis, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Defense Against Pathogens
Indolic secondary metabolites play an important role in pathogen defense in cruciferous plants. In Arabidopsis, in addition to the characteristic phytoalexin camalexin, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized and contribute to resistance to a number of fungal pathogens .
Mécanisme D'action
Target of Action
Indole-3-carboxaldehyde-13C, also known as I3C, is a compound that has been studied for its potential bioactive properties . It has been found to interact with various targets, including endothelial cells , and is involved in the synthesis of tryptophan-based molecules . It is also instrumental in research on plant growth and development, as indole derivatives are closely related to compounds with plant hormone activity .
Mode of Action
I3C interacts with its targets through various mechanisms. For instance, it has been found to attenuate the release of pro-inflammatory cytokines and ROS levels in endothelial cells . Additionally, I3C undergoes a copper-catalyzed reaction with various dihalides in basic conditions to form N-alkyl/aryl substitutions .
Biochemical Pathways
I3C is involved in several biochemical pathways. It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It also plays a role in the synthesis of tryptophan-based molecules . Moreover, it contributes to the field of environmental science, where it aids in the detection and quantification of indolic compounds in environmental samples .
Pharmacokinetics
It is known that i3c is rapidly absorbed, distributed, and eliminated from plasma and tissues . The highest concentrations of I3C are detected in the liver, where levels are approximately 6-fold higher than those in the plasma .
Result of Action
The action of I3C results in various molecular and cellular effects. For instance, it has been found to have antibacterial , antiviral , antifungal , and antioxidant activities. Moreover, it has been studied for its ability to form Schiff bases and their complexes through the condensation reaction of its aldehyde group with various amine derivatives .
Action Environment
The action of I3C can be influenced by various environmental factors. For instance, the presence of copper ions can facilitate the copper-catalyzed reaction of I3C with various dihalides . Moreover, the stability of I3C and its derivatives can be affected by the pH and temperature of the environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNJUISKUQQNIM-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675975 | |
| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1093452-52-8 | |
| Record name | 1H-Indole-3-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



